molecular formula C28H22ClN5OS B11979397 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide

Cat. No.: B11979397
M. Wt: 512.0 g/mol
InChI Key: XCFYUPAQZIWKFB-NDZAJKAJSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the naphthyl and acetohydrazide moieties, in particular, may enhance its biological activity and specificity compared to other triazole derivatives .

Properties

Molecular Formula

C28H22ClN5OS

Molecular Weight

512.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide

InChI

InChI=1S/C28H22ClN5OS/c1-19(24-13-7-9-20-8-5-6-12-25(20)24)30-31-26(35)18-36-28-33-32-27(21-14-16-22(29)17-15-21)34(28)23-10-3-2-4-11-23/h2-17H,18H2,1H3,(H,31,35)/b30-19+

InChI Key

XCFYUPAQZIWKFB-NDZAJKAJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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